molecular formula C9H10ClNS B1350143 2-(2-Chloro-phenyl)-thiazolidine CAS No. 67189-26-8

2-(2-Chloro-phenyl)-thiazolidine

Cat. No.: B1350143
CAS No.: 67189-26-8
M. Wt: 199.7 g/mol
InChI Key: KRHLVQZFBQEBFU-UHFFFAOYSA-N
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Description

2-(2-Chloro-phenyl)-thiazolidine is an organic compound that belongs to the thiazolidine class. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of a 2-chloro-phenyl group attached to the thiazolidine ring imparts unique chemical and biological properties to this compound.

Biochemical Analysis

Biochemical Properties

2-(2-Chloro-phenyl)-thiazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to downregulate the expression of c-Myc, a critical regulator of cell proliferation and metabolism . This downregulation occurs through post-translational modifications, leading to decreased cell proliferation and increased apoptosis. Furthermore, this compound can affect the endoplasmic reticulum stress response, impacting protein folding and cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions result in a cascade of cellular events that ultimately affect cell function and behavior.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities . Long-term exposure to this compound in cell cultures has been associated with changes in cell viability, proliferation, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . Studies have shown that there is a threshold dose beyond which the adverse effects become pronounced, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. The compound’s metabolism can also affect its pharmacokinetics and bioavailability, impacting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, affecting its intracellular concentration and localization . Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its distribution and accumulation within tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can localize to the mitochondria, where it interacts with mitochondrial proteins and affects mitochondrial function . Additionally, this compound can be targeted to the endoplasmic reticulum, influencing protein folding and the stress response. Post-translational modifications, such as phosphorylation and ubiquitination, can also direct the compound to specific subcellular compartments, modulating its activity and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-phenyl)-thiazolidine typically involves the reaction of 2-chlorobenzaldehyde with cysteamine hydrochloride. The reaction proceeds through a cyclization process, forming the thiazolidine ring. The general reaction conditions include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Catalyst: Acidic or basic catalysts can be used to facilitate the reaction

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-phenyl)-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative without the chlorine substituent.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Various substituted thiazolidine derivatives

Scientific Research Applications

2-(2-Chloro-phenyl)-thiazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-phenyl)-thiazolidine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the thiazolidine ring and the 2-chloro-phenyl group allows it to interact with specific biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of microbial enzymes and modulation of inflammatory pathways.

Comparison with Similar Compounds

  • 2-Phenyl-thiazolidine
  • 2-(4-Chloro-phenyl)-thiazolidine
  • 2-(2-Bromo-phenyl)-thiazolidine

Comparison: 2-(2-Chloro-phenyl)-thiazolidine is unique due to the presence of the 2-chloro substituent on the phenyl ring. This chlorine atom can influence the compound’s reactivity and biological activity. Compared to 2-phenyl-thiazolidine, the chloro-substituted derivative may exhibit enhanced antimicrobial properties. The presence of different halogen atoms (e.g., bromine in 2-(2-Bromo-phenyl)-thiazolidine) can also affect the compound’s chemical behavior and biological effects.

Properties

IUPAC Name

2-(2-chlorophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHLVQZFBQEBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70986201
Record name 2-(2-Chlorophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67189-26-8
Record name Thiazolidine, 2-(o-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067189268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Chlorophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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